molecular formula C8H13ClN2 B099876 2-Ethylphenylhydrazine hydrochloride CAS No. 19398-06-2

2-Ethylphenylhydrazine hydrochloride

Cat. No.: B099876
CAS No.: 19398-06-2
M. Wt: 172.65 g/mol
InChI Key: HBHPTOKYVGZBAJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Ethylphenylhydrazine hydrochloride is a hydrazine derivative

Mode of Action

It’s known that hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of various biochemical processes .

Biochemical Pathways

This compound may be used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac . This suggests that it may play a role in the biochemical pathways related to inflammation and pain perception.

Pharmacokinetics

Its solubility in water suggests that it could be well-absorbed in the body and could potentially reach various tissues.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in the process of drug synthesis

Cellular Effects

As it is used in the synthesis of the anti-inflammatory drug etodolac , it may indirectly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Direct effects of 2-Ethylphenylhydrazine hydrochloride on cells have not been reported.

Molecular Mechanism

It is known to be involved in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac This suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

It is known to be used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac , suggesting that it may interact with certain enzymes or cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylphenylhydrazine hydrochloride typically starts from commercially available 2-ethylaniline. The process involves the formation of a diazonium salt from 2-ethylaniline using hydrochloric acid and sodium nitrite at low temperatures. This diazonium salt is then reduced with sodium sulfite and concentrated sulfuric acid to yield this compound with a high yield of approximately 92%.

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. One optimized process involves the use of dihydrofuran and concentrated sulfuric acid as a catalyst in N,N-dimethylacetamide as a solvent, achieving a yield of 75% . This method is noted for its simplicity, cost-effectiveness, and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Azobenzenes

    Reduction: Hydrazones

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

2-Ethylphenylhydrazine hydrochloride is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Uniqueness: 2-Ethylphenylhydrazine hydrochloride is unique due to its ethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and makes it a valuable intermediate in the synthesis of specific pharmaceuticals like etodolac .

Properties

IUPAC Name

(2-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHPTOKYVGZBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19398-06-2
Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58711-02-7, 19398-06-2
Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58711-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethylphenylhydrazine hydrochloride
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Record name 2-ethylphenylhydrazine hydrochloride
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Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Ethyl phenyl hydrazine hydrochloride
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Synthesis routes and methods

Procedure details

A vigorously stirred solution of 487 ml concentrated hydrochloric acid and 218 ml of water at 0° C. was treated dropwise with 1.93 moles (234 g) of 2-ethylaniline. To the resulting thick suspension was added a solution of sodium nitrite (143 g, 2.07 moles) in 218 ml of water over 1.5 hours while maintaining the internal temperature between 8° C. and 14° C. Next, a solution of SnCl2.2H2O (4.37 moles, 985 g) in 1.312 l of 1:1 concentrated hydrochloric acid:water was added over 5 hours while the internal temperature was kept between 5° C. and 10° C. After 15 hours, the solid was collected on a filter paper and boiled in 1.2 l of water with decolorizing carbon. The solution was filtered through Celite, treated with 400 ml of concentrated hydrochloric acid and put in an ice bath for 0.5 hours. The tan plates were filtered and dried in vacuo over phosphorous pentoxide for 24 hours affording title compound, m.p. 181°-183° C.
Quantity
143 g
Type
reactant
Reaction Step One
Name
Quantity
218 mL
Type
solvent
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step Two
Quantity
1.312 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
234 g
Type
reactant
Reaction Step Three
Name
Quantity
218 mL
Type
solvent
Reaction Step Three
Quantity
487 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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